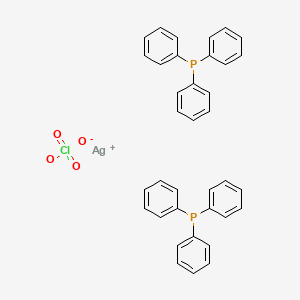

Silver;triphenylphosphane;perchlorate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le perchlorate de triphénylphosphane d'argent est un composé de coordination qui combine l'argent, le triphénylphosphane et les ions perchlorate.

Méthodes De Préparation

La synthèse du perchlorate de triphénylphosphane d'argent implique généralement la réaction de sels d'argent avec le triphénylphosphane en présence d'ions perchlorate. Une méthode courante consiste à dissoudre le nitrate d'argent dans un solvant approprié, tel que l'acétonitrile, puis à ajouter du triphénylphosphane. Le mélange résultant est traité avec de l'acide perchlorique pour précipiter le composé souhaité. Les conditions de réaction, telles que la température et le solvant, peuvent être optimisées pour améliorer le rendement et la pureté .

Analyse Des Réactions Chimiques

Le perchlorate de triphénylphosphane d'argent subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former de l'oxyde d'argent et de l'oxyde de triphénylphosphane.

Réduction : Il peut être réduit en argent élémentaire et en triphénylphosphane.

Substitution : L'ion perchlorate peut être substitué par d'autres anions, tels que le chlorure ou le bromure, dans des conditions appropriées.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des sels d'halogénure pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Le perchlorate de triphénylphosphane d'argent a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme catalyseur dans diverses réactions organiques, notamment l'hydrogénation et la formation de liaisons carbone-carbone.

Biologie : Les propriétés antimicrobiennes du composé le rendent utile pour étudier l'inhibition de la croissance bactérienne et fongique.

Médecine : Des recherches sont en cours sur son utilisation potentielle dans le développement de nouveaux agents antimicrobiens.

Industrie : Il est utilisé dans la synthèse de matériaux de pointe, tels que les polymères conducteurs et les nanomatériaux.

Mécanisme d'action

Le mécanisme d'action du perchlorate de triphénylphosphane d'argent implique l'interaction des ions argent avec les molécules biologiques, conduisant à la perturbation des processus cellulaires. Le ligand triphénylphosphane stabilise l'ion argent, augmentant sa réactivité. L'ion perchlorate agit comme un contre-ion, équilibrant la charge du complexe. Les cibles moléculaires comprennent les membranes cellulaires et les enzymes, conduisant à des effets antimicrobiens .

Applications De Recherche Scientifique

Silver;triphenylphosphane;perchlorate has several scientific research applications:

Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation.

Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal growth inhibition.

Medicine: Research is ongoing into its potential use in developing new antimicrobial agents.

Industry: It is used in the synthesis of advanced materials, such as conductive polymers and nanomaterials.

Mécanisme D'action

The mechanism of action of silver;triphenylphosphane;perchlorate involves the interaction of silver ions with biological molecules, leading to the disruption of cellular processes. The triphenylphosphane ligand stabilizes the silver ion, enhancing its reactivity. The perchlorate ion acts as a counterion, balancing the charge of the complex. The molecular targets include cellular membranes and enzymes, leading to antimicrobial effects .

Comparaison Avec Des Composés Similaires

Le perchlorate de triphénylphosphane d'argent peut être comparé à d'autres composés similaires, tels que :

Le perrhénate de bis(triphénylphosphine)argent(I) : Ce composé contient également de l'argent et du triphénylphosphane mais avec un ion perrhénate au lieu de perchlorate.

L'oxyde de triphénylphosphane : Ce composé est formé par l'oxydation du triphénylphosphane et a une réactivité et des applications différentes.

Le perchlorate d'argent : Ce composé ne contient que des ions argent et perchlorate et ne possède pas le ligand triphénylphosphane, ce qui se traduit par des propriétés chimiques et des utilisations différentes.

Le perchlorate de triphénylphosphane d'argent est unique en raison de la combinaison des propriétés antimicrobiennes de l'argent, de l'effet stabilisateur du triphénylphosphane et du rôle du perchlorate en tant que contre-ion, ce qui en fait un composé polyvalent pour diverses applications.

Propriétés

Numéro CAS |

154965-03-4 |

|---|---|

Formule moléculaire |

C36H30AgClO4P2 |

Poids moléculaire |

731.9 g/mol |

Nom IUPAC |

silver;triphenylphosphane;perchlorate |

InChI |

InChI=1S/2C18H15P.Ag.ClHO4/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;2-1(3,4)5/h2*1-15H;;(H,2,3,4,5)/q;;+1;/p-1 |

Clé InChI |

WIKNAQLJHXPCKD-UHFFFAOYSA-M |

SMILES canonique |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O.[Ag+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dibenzylidenebicyclo[2.2.1]heptane](/img/structure/B12554877.png)

![4-[4-(2-Bromoethoxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B12554898.png)

![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-methyl-, (5S)-](/img/structure/B12554899.png)

![Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester](/img/structure/B12554903.png)

![6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane](/img/structure/B12554908.png)

![Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl-](/img/structure/B12554920.png)

![Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]-](/img/structure/B12554930.png)

![N-[1-[6-[C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-3-carboxamide](/img/structure/B12554940.png)

![Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B12554946.png)

![1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B12554955.png)